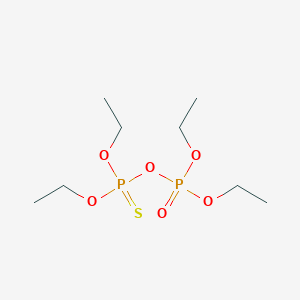

Monothiono-TEPP

Übersicht

Beschreibung

It is a clear, colorless oil with a density of 1.1930 g/cm³ and a boiling point of 110°C at 0.5 Torr . This compound is known for its high toxicity and is used in various chemical and industrial applications.

Wissenschaftliche Forschungsanwendungen

O,O,O,O-Tetraethyl monothiodiphosphate has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its effects on biological systems, particularly its toxicity and mechanism of action.

Industry: It is used in the production of insecticides and other agrochemicals.

Wirkmechanismus

Target of Action

It’s known that organophosphates, a group to which monothiono tepp belongs, often target enzymes like acetylcholinesterase in the nervous system .

Biochemical Pathways

Organophosphates are known to inhibit the enzyme acetylcholinesterase, disrupting nerve signal transmission .

Pharmacokinetics

Organophosphates are generally absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine .

Result of Action

Organophosphates typically inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .

Action Environment

Factors such as temperature, ph, and presence of other chemicals can potentially affect the activity and stability of organophosphates .

Biochemische Analyse

Biochemical Properties

Monothiono TEPP plays a significant role in biochemical reactions, particularly in the synthesis of 35S-thiophosphonic acid, which is a potential radiotherapeutic agent for treating bone metastasis . It interacts with various enzymes and proteins, including those involved in the hydrolysis of organophosphates. The compound’s interaction with acetylcholinesterase is of particular interest, as it inhibits this enzyme, leading to the accumulation of acetylcholine in synapses . This inhibition is crucial in understanding the compound’s toxicological effects.

Cellular Effects

Monothiono TEPP affects various cell types and cellular processes. It influences cell function by inhibiting acetylcholinesterase, which disrupts normal cell signaling pathways and leads to the overstimulation of cholinergic receptors . This overstimulation can result in a range of cellular effects, including changes in gene expression and alterations in cellular metabolism. The compound’s impact on cell signaling pathways is particularly significant in neurons, where it can cause neurotoxicity and cell death .

Molecular Mechanism

The molecular mechanism of Monothiono TEPP involves its binding to the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue in the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to its accumulation in synapses. The resulting overstimulation of cholinergic receptors can cause a range of physiological effects, including muscle spasms, respiratory distress, and, in severe cases, death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monothiono TEPP can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, particularly when exposed to light and heat . Long-term studies have shown that Monothiono TEPP can have persistent effects on cellular function, including prolonged inhibition of acetylcholinesterase and sustained alterations in gene expression .

Dosage Effects in Animal Models

The effects of Monothiono TEPP vary with different dosages in animal models. At low doses, the compound can cause mild symptoms of acetylcholinesterase inhibition, such as muscle weakness and tremors . At higher doses, the effects can be severe, including convulsions, respiratory failure, and death . Studies have identified threshold doses for these effects, providing valuable information for understanding the compound’s toxicology and potential therapeutic applications .

Metabolic Pathways

Monothiono TEPP is involved in several metabolic pathways, including those related to the hydrolysis of organophosphates . The compound is metabolized by enzymes such as phosphotriesterases, which break down the organophosphate into less toxic metabolites . This metabolic process is crucial for detoxifying the compound and reducing its toxic effects on the body .

Transport and Distribution

Within cells and tissues, Monothiono TEPP is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in tissues with high lipid content . It also interacts with transport proteins that facilitate its movement within the body . The distribution of Monothiono TEPP is influenced by factors such as its lipophilicity and the presence of binding proteins .

Subcellular Localization

Monothiono TEPP is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria . The compound’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in these compartments . Post-translational modifications and targeting signals can also influence the localization of Monothiono TEPP within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

O,O,O,O-Tetraethyl monothiodiphosphate can be synthesized through the reaction of diethyl phosphorochloridate with diethyl phosphorothioate in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of O,O,O,O-tetraethyl monothiodiphosphate involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

O,O,O,O-Tetraethyl monothiodiphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form phosphorothioates.

Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.

Major Products

The major products formed from these reactions include various phosphorothioates, phosphates, and substituted derivatives depending on the reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

O,O,O,O-Tetraethyl pyrophosphate: Similar in structure but lacks the sulfur atom.

Diethyl phosphorothioate: Contains two ethoxy groups and a sulfur atom but differs in its overall structure.

Diazinon: An organophosphorus insecticide that decomposes to form O,O,O,O-tetraethyl monothiodiphosphate.

Uniqueness

O,O,O,O-Tetraethyl monothiodiphosphate is unique due to its high toxicity and specific mechanism of action involving acetylcholinesterase inhibition. Its structural features, including the presence of both ethoxy and thio groups, contribute to its distinct chemical reactivity and applications .

Eigenschaften

IUPAC Name |

diethoxyphosphinothioyl diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXWUAQRJLSJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983063 | |

| Record name | O,O,O,O-Tetraethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-78-3 | |

| Record name | Pyrophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monothiopyrophosphoric acid, tetraethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,O,O-Tetraethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

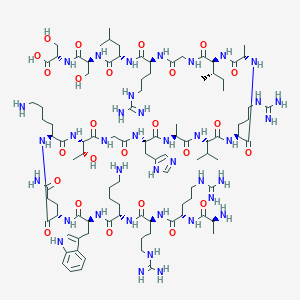

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Aminophenyl)propan-2-yl]phenol](/img/structure/B46601.png)